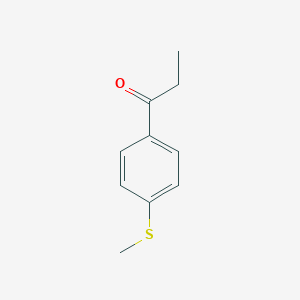
1-(4-Methylsulfanylphenyl)propan-1-one
Übersicht
Beschreibung
1-(4-Methylsulfanylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propanone group attached to a phenyl ring substituted with a methylsulfanyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Methylsulfanylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylsulfanylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylsulfanylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: 1-(4-Methylsulfinylphenyl)propan-1-one, 1-(4-Methylsulfonylphenyl)propan-1-one.
Reduction: 1-(4-Methylsulfanylphenyl)propan-1-ol.
Substitution: 1-(4-Nitrophenyl)propan-1-one, 1-(4-Bromophenyl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylsulfanylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4-Methylsulfanylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carbonyl group can act as an electrophilic center, making the compound reactive towards nucleophiles.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylsulfanylphenyl)propan-1-one can be compared with other aromatic ketones such as:
1-(4-Methylphenyl)propan-1-one: Lacks the sulfanyl group, resulting in different reactivity and applications.
1-(4-Methylsulfonylphenyl)propan-1-one: Contains a sulfonyl group instead of a sulfanyl group, leading to increased polarity and different chemical behavior.
1-(4-Methoxyphenyl)propan-1-one: The methoxy group provides different electronic effects compared to the methylsulfanyl group, affecting the compound’s reactivity and interactions.
Eigenschaften
IUPAC Name |
1-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJGECIARDVRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288947 | |
| Record name | 1-[4-(Methylthio)phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52129-99-4 | |
| Record name | 1-[4-(Methylthio)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52129-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Methylthio)phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,7-dichloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B493224.png)
![2-[(3E)-3-hydroxyiminobutyl]-1H-pyridazine-3,6-dione](/img/structure/B493225.png)
![4,5-Dichloro-1-[2-(2-pyridinyl)ethyl]-1,2-dihydro-3,6-pyridazinedione](/img/structure/B493226.png)
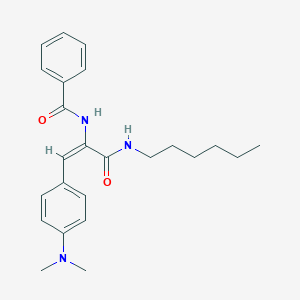
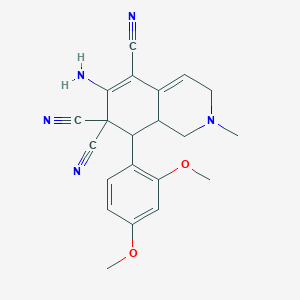

![2,3-Dichloro-4-oxo-4-[2-(trifluoromethyl)anilino]-2-butenoic acid](/img/structure/B493232.png)
![4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B493236.png)
![6-(1,3-benzodioxol-5-ylmethylene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B493237.png)
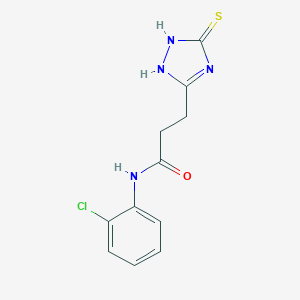
![N-{2-[4-(dimethylamino)phenyl]-1-[(2,2-dimethylhydrazino)carbonyl]vinyl}benzamide](/img/structure/B493242.png)
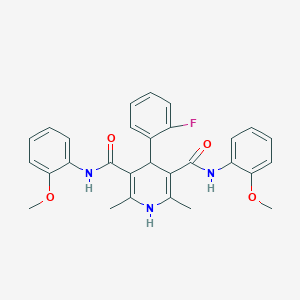

![5-[(3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino]-2-naphthalenesulfonic acid](/img/structure/B493248.png)
